rac-tert-butyl (3R,4R)-3-azido-4-hydroxypiperidine-1-carboxylate
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Overview
Description
rac-tert-butyl (3R,4R)-3-azido-4-hydroxypiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of an azido group at the 3-position and a hydroxyl group at the 4-position of the piperidine ring, with a tert-butyl ester at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3R,4R)-3-azido-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the azido and hydroxyl groups. The tert-butyl ester is then introduced to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl (3R,4R)-3-azido-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
rac-tert-butyl (3R,4R)-3-azido-4-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,4R)-3-azido-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and cellular processes, leading to various effects.
Comparison with Similar Compounds
- rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- rac-tert-butyl (3R,4R)-3-hydroxy-4-(methylsulfanyl)pyrrolidine-1-carboxylate
- rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate
Comparison: rac-tert-butyl (3R,4R)-3-azido-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both azido and hydroxyl groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and biological studies.
Properties
CAS No. |
733758-21-9 |
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Molecular Formula |
C10H18N4O3 |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-azido-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-5-4-8(15)7(6-14)12-13-11/h7-8,15H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
KWVWELPTVBBQLJ-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N=[N+]=[N-])O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N=[N+]=[N-])O |
Purity |
95 |
Origin of Product |
United States |
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